4-Fluoro-3-isopropoxyphenol: A Strategic Fluorinated Scaffold for Drug Discovery
4-Fluoro-3-isopropoxyphenol: A Strategic Fluorinated Scaffold for Drug Discovery
The following technical guide details the chemical properties, synthesis, and application of 4-Fluoro-3-isopropoxyphenol , structured for researchers in medicinal chemistry and drug development.
Executive Summary
4-Fluoro-3-isopropoxyphenol (CAS 1243390-16-0) is a specialized disubstituted phenolic building block increasingly utilized in the synthesis of small-molecule therapeutics.[1][2][3] Characterized by the synergistic presence of a lipophilic isopropoxy group and a metabolically robust fluorine atom, this scaffold offers a unique balance of steric bulk and electronic modulation. It serves as a critical intermediate in the development of kinase inhibitors, receptor modulators, and bioisosteres where the precise tuning of pKa and lipophilicity (LogP) is required to optimize pharmacokinetic profiles.
Chemical Identity & Physicochemical Properties
The core structure features a phenol ring substituted at the para position with a fluorine atom and at the meta position with an isopropoxy moiety. This substitution pattern imparts specific electronic properties: the fluorine atom inductively acidifies the phenolic hydroxyl while the isopropoxy group provides electron donation via resonance, creating a "push-pull" electronic environment that influences subsequent derivatization.
Table 1: Chemical Identity & Constants
| Property | Data |
| Chemical Name | 4-Fluoro-3-isopropoxyphenol |
| CAS Number | 1243390-16-0 |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol |
| SMILES | CC(C)OC1=C(F)C=CC(=C1)O |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Predicted LogP | 2.45 ± 0.3 |
| Predicted pKa | 9.8 ± 0.2 (Acidic relative to phenol due to para-F) |
| Boiling Point (Pred.) | 235°C @ 760 mmHg |
| Density (Pred.) | 1.15 g/cm³ |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Synthetic Methodologies
The synthesis of 4-Fluoro-3-isopropoxyphenol presents a regiochemical challenge due to the need for selective functionalization of the resorcinol core. Two primary routes are established: Regioselective Alkylation (preferred for ease) and Boronic Acid Oxidation (preferred for high purity).
Route A: Regioselective Alkylation of 4-Fluororesorcinol
This pathway relies on the subtle acidity difference between the two hydroxyl groups of 4-fluororesorcinol. The hydroxyl group at the 3-position (ortho to fluorine) is more acidic due to the inductive electron-withdrawing effect of the fluorine atom, allowing for preferential deprotonation and alkylation.
Protocol:
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Reagents: 4-Fluororesorcinol (1.0 eq), 2-Bromopropane (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).
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Solvent: DMF or Acetonitrile (Anhydrous).
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Conditions: Stir at 60°C for 4–6 hours.
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Workup: Dilute with water, extract with ethyl acetate. The crude mixture will contain the desired 3-isopropoxy isomer (major), the 1-isopropoxy isomer (minor), and the di-alkylated byproduct.
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Purification: Silica gel column chromatography (Hexanes/EtOAc gradient) is required to isolate the pure phenol.
Route B: Oxidation of Aryl Boronic Acids
For applications requiring high regiochemical fidelity, this route avoids isomer separation issues by establishing the substitution pattern prior to phenol formation.
Protocol:
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Precursor: (4-Fluoro-3-isopropoxyphenyl)boronic acid.
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Reagent: Hydrogen Peroxide (H₂O₂) or Oxone®.
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Conditions: Stir in THF/Water at 0°C to RT.
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Mechanism: Carbon-to-oxygen migration of the aryl group followed by hydrolysis yields the phenol quantitatively.
Visualization: Synthetic Pathways
The following diagram illustrates the competitive alkylation landscape and the definitive boronic acid route.
Caption: Figure 1. Synthesis of 4-Fluoro-3-isopropoxyphenol via selective alkylation (top) and boronic acid oxidation (bottom).
Reactivity Profile & Handling
As a phenol, CAS 1243390-16-0 acts as a nucleophile in ether synthesis and an electrophile substrate in cross-coupling reactions (after activation).
Key Reactions
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O-Alkylation/Acylation: The free hydroxyl group is readily derivatized to form ethers, esters, or carbamates. This is the primary entry point for linking the scaffold to larger drug pharmacophores.
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Electrophilic Aromatic Substitution (EAS):
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The ring is activated by the hydroxyl and alkoxy groups.
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Position 6 (Ortho to OH, Para to F): Most reactive site for nitration or halogenation.
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Position 2 (Ortho to both): Sterically crowded but electronically activated.
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SnAr Participation: The fluorine atom is generally stable but can be displaced by strong nucleophiles if an electron-withdrawing group (e.g., Nitro, Sulfonyl) is introduced at Position 5 or 6.
Safety & Handling (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the phenol ring over long periods.
Applications in Drug Discovery
This building block is a "Privileged Structure" bioisostere. It is frequently employed to replace:
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3,4-Dimethoxyphenol: The isopropoxy group adds lipophilicity and steric bulk, potentially improving selectivity for hydrophobic pockets in enzymes (e.g., Kinases).
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Chlorophenols: The fluorine atom mimics the steric demand of hydrogen while blocking metabolic oxidation (CYP450) at the para position, extending half-life (
).
Decision Logic: When to Use This Scaffold
Use the following logic tree to determine if 4-Fluoro-3-isopropoxyphenol is the correct building block for your lead optimization campaign.
Caption: Figure 2. Decision logic for selecting the 4-Fluoro-3-isopropoxyphenol scaffold in SAR studies.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72221958, 4-Fluoro-3-isopropoxyphenol. Retrieved from [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
- Ertl, P., et al. (2020).The influence of isopropoxy substitution on drug-like properties. Bioorganic & Medicinal Chemistry Letters. (General reference for isopropoxy SAR).
